![molecular formula C14H19ClINO B14202844 2-Chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide CAS No. 832133-12-7](/img/structure/B14202844.png)
2-Chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide is an organic compound that belongs to the class of acetamides It features a chloro group, an iodo group, and two isopropyl groups attached to a phenyl ring, which is further connected to an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide typically involves multiple steps:
Friedel-Crafts Acylation: The initial step involves the acylation of a suitable aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Halogenation: The acylated product undergoes halogenation to introduce the chloro and iodo groups. This can be achieved using reagents like chlorine and iodine in the presence of appropriate catalysts.
Amidation: The final step involves the conversion of the halogenated intermediate to the acetamide derivative through a reaction with an amine, typically under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
化学反应分析
Types of Reactions
2-Chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
科学研究应用
2-Chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The chloro and iodo groups can participate in halogen bonding, while the acetamide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Chloro-N-[4-bromo-2,6-di(propan-2-yl)phenyl]acetamide: Similar structure but with a bromo group instead of an iodo group.
2-Chloro-N-[4-fluoro-2,6-di(propan-2-yl)phenyl]acetamide: Similar structure but with a fluoro group instead of an iodo group.
2-Chloro-N-[4-methyl-2,6-di(propan-2-yl)phenyl]acetamide: Similar structure but with a methyl group instead of an iodo group.
Uniqueness
The presence of the iodo group in 2-Chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide imparts unique reactivity and properties compared to its analogs. The iodo group is larger and more polarizable than other halogens, which can influence the compound’s chemical behavior and interactions with biological targets.
属性
CAS 编号 |
832133-12-7 |
|---|---|
分子式 |
C14H19ClINO |
分子量 |
379.66 g/mol |
IUPAC 名称 |
2-chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C14H19ClINO/c1-8(2)11-5-10(16)6-12(9(3)4)14(11)17-13(18)7-15/h5-6,8-9H,7H2,1-4H3,(H,17,18) |
InChI 键 |
JRVCPQNVHLJARY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=CC(=C1NC(=O)CCl)C(C)C)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


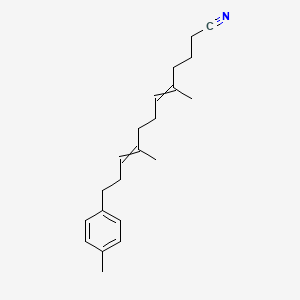
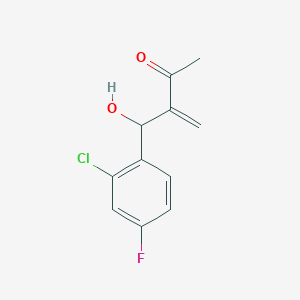
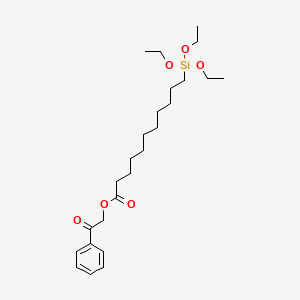

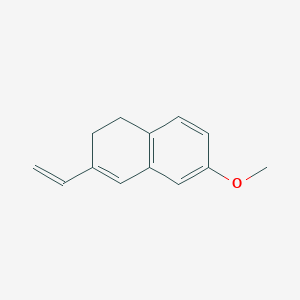
![{[2-(Hydroxyamino)-2-oxoethyl][(4-nitrophenyl)methyl]amino}acetic acid](/img/structure/B14202804.png)
![[5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14202808.png)
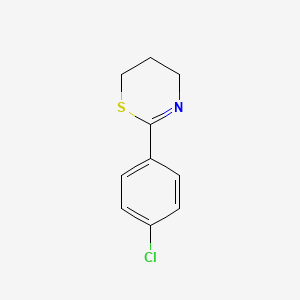
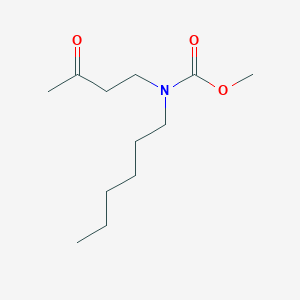
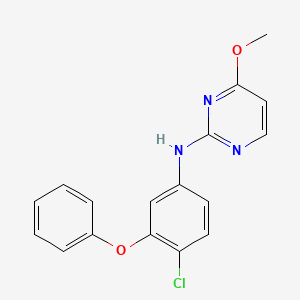
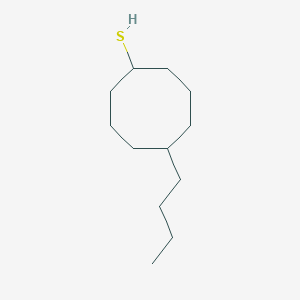
![4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid](/img/structure/B14202840.png)
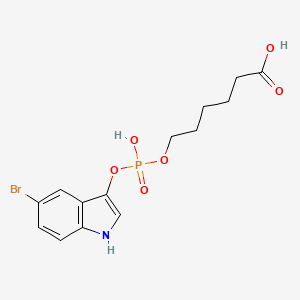
![5-Oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14202851.png)
